Bienvenue dans la boutique en ligne BenchChem!

4-ethoxy-N-phenylbenzenesulfonamide

Data Availability Procurement Risk Evidence Gap

This 4-ethoxy substituted N-phenylbenzenesulfonamide is a research chemical and synthetic intermediate for medicinal chemistry. The para-ethoxy group uniquely modulates lipophilicity, electronic character, and steric bulk – substitution with methyl, methoxy, or halogen can drastically alter target selectivity and ADMET profiles. Use as a building block for zinc-binding pharmacophores or as an inactive comparator when supported by internal data. Do not substitute with nominal analogs without comparative SAR validation.

Molecular Formula C14H15NO3S
Molecular Weight 277.34 g/mol
Cat. No. B230273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-phenylbenzenesulfonamide
Molecular FormulaC14H15NO3S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H15NO3S/c1-2-18-13-8-10-14(11-9-13)19(16,17)15-12-6-4-3-5-7-12/h3-11,15H,2H2,1H3
InChIKeyNSTAGDORNZLQKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-N-phenylbenzenesulfonamide: Structural Identity and Basal Procurement Profile


4-Ethoxy-N-phenylbenzenesulfonamide (Molecular Formula: C14H15NO3S, Molecular Weight: 277.34 g/mol) is a synthetic sulfonamide derivative, structurally characterized by a 4-ethoxy substituted benzenesulfonamide core with an N-phenyl substituent . It is classified within the broad chemical space of secondary sulfonamides, a group widely explored for medicinal chemistry due to the sulfonamide functional group's established role as a zinc-binding motif in metalloenzyme inhibition and as a bioisostere for carboxylic acids [1]. The compound is typically procured as a solid with a purity of 95% for use as a research chemical or synthetic intermediate in early-stage drug discovery .

4-Ethoxy-N-phenylbenzenesulfonamide: Risks of Unverified Analog Interchange in Research Procurement


Interchanging this compound with a close structural analog cannot be assumed to be functionally neutral without explicit comparative data. The sulfonamide pharmacophore is highly sensitive to substitution patterns: the para-ethoxy group on the S-phenyl ring modulates lipophilicity, electronic character, and steric bulk differently than a methyl, methoxy, or halogen substituent, which can drastically alter target selectivity, binding kinetics, and ADMET profiles [1]. Class-level activity assumptions are unreliable, as minor structural modifications within N-phenylbenzenesulfonamide series have been shown to shift enzyme isoform selectivity profiles by several orders of magnitude, or confer entirely different biological activity spectra [2]. Procurement based on nominal similarity therefore risks introducing uncharacterized variables into a research program, potentially invalidating comparative structure-activity relationship (SAR) conclusions [1].

4-Ethoxy-N-phenylbenzenesulfonamide: Evidence-Based Differentiation Guide for Scientific Selection


Lack of Independent, Quantifiable Differentiation Data in Permitted Sources

A systematic search of non-excluded primary research papers, patents, and authoritative databases (conducted up to early 2026) did not yield any quantitative, comparator-based evidence meeting the minimum criteria for core differentiation. No direct head-to-head study, cross-study comparable dataset, or robust class-level inference was found that provides quantified differences between 4-ethoxy-N-phenylbenzenesulfonamide and its closest analogs for any specific biological activity, physicochemical property, or performance dimension. The compound's biological activity profile appears to be not independently published in primary literature accessible within the search parameters. Information from excluded vendor websites referencing antimicrobial or anticancer activity could not be verified against a primary source and lacked both quantitative data and a specified comparator, rendering it unsuitable as evidence for procurement decisions . Consequently, a quantitative, evidence-based differentiation claim cannot be substantiated at this time.

Data Availability Procurement Risk Evidence Gap

4-Ethoxy-N-phenylbenzenesulfonamide: Legitimate Application Scenarios Under Current Evidence Constraints


Role as a Non-Commercial, In-House Synthetic Intermediate or Fragment Library Component

The compound's primary legitimate use, in the absence of public activity data, is as a synthetic intermediate or a building block in proprietary medicinal chemistry programs. Its structure, containing a sulfonamide group and an ethoxy-substituted ring, makes it a useful fragment for exploring zinc-binding pharmacophores or for late-stage functionalization in organic synthesis [1]. Procurement is justified when a research group has internally generated, preliminary data indicating a specific need for this exact substitution pattern and molecular weight range for SAR exploration.

Use as a Negative Control or Comparator Compound in Proprietary Screening Cascades

Given the lack of known potent activity from public sources, 4-ethoxy-N-phenylbenzenesulfonamide may be rationally selected as a negative control or an inactive comparator in proprietary assays where a close analogue of an active series is required. This application is valid only if the procurement team has internal evidence that the compound is indeed inactive or substantially less active in their specific assay system relative to an active lead. The decision should be based on internal head-to-head data, not public claims [1].

Starting Material for the Synthesis of Disclosed Active Derivatives

The compound can be used as a starting material for synthesizing more complex, biologically active molecules that have been disclosed in the literature, such as certain kinase inhibitors or N-substituted derivatives with reported activity [1]. For example, it shares a core motif with the CK2 inhibitor K67, though it lacks the naphthalene-sulfonamide moiety crucial for that activity. Its procurement can be justified for synthetic explorations leading to these known active chemotypes, where the 4-ethoxy substitution is a required structural feature.

Quote Request

Request a Quote for 4-ethoxy-N-phenylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.